2-(1,1-Difluoropropyl)-1,4-difluorobenzene
Overview
Description
2-(1,1-Difluoropropyl)-1,4-difluorobenzene is an organic compound characterized by the presence of two fluorine atoms attached to a benzene ring and a difluoropropyl group
Scientific Research Applications
2-(1,1-Difluoropropyl)-1,4-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoropropyl)-1,4-difluorobenzene typically involves the introduction of fluorine atoms into the benzene ring and the attachment of a difluoropropyl group. One common method involves the reaction of 1,4-difluorobenzene with 1,1-difluoropropyl halide in the presence of a strong base, such as potassium tert-butoxide, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Difluoropropyl)-1,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The difluoropropyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include reduced derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoropropyl)-1,4-difluorobenzene involves its interaction with molecular targets through its fluorine atoms and difluoropropyl group. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The difluoropropyl group can interact with hydrophobic regions of target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 2-(1,1-Difluoropropyl)-1,3-difluorobenzene
- 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene
- 1-(1,1-Difluoropropyl)-4-fluorobenzene
Comparison: Compared to similar compounds, 2-(1,1-Difluoropropyl)-1,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(1,1-difluoropropyl)-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLJNABBMEEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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